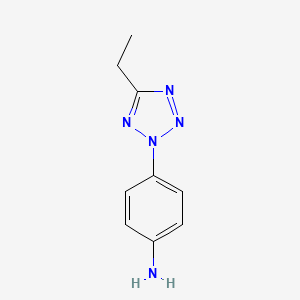

4-(5-ethyl-2H-tetrazol-2-yl)aniline

Description

4-(5-Ethyl-2H-tetrazol-2-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (C₆H₅NH₂) linked to a 5-ethyl-substituted tetrazole ring. Tetrazoles are nitrogen-rich heterocycles valued for their bioisosteric properties, often serving as carboxylic acid replacements in medicinal chemistry due to their similar pKa and hydrogen-bonding capabilities . This compound is utilized in photochemical studies and synthetic organic chemistry, particularly in reactions involving nitrile imine intermediates .

Properties

IUPAC Name |

4-(5-ethyltetrazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-9-11-13-14(12-9)8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLBHJLOJXUFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(N=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280423 | |

| Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-94-4 | |

| Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Ethyl-2H-tetrazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(5-ethyl-2H-tetrazol-2-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides . One common method includes the reaction of 4-nitroaniline with ethyl orthoformate and sodium azide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the tetrazole ring. The nitro group is then reduced to an amine to yield the final product .

Chemical Reactions Analysis

4-(5-ethyl-2H-tetrazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the aniline moiety, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro group (if present) to an amine.

Substitution: The tetrazole ring and the aniline moiety can undergo substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Coupling Reactions: The aniline moiety can participate in coupling reactions, such as the formation of azo compounds through diazotization followed by coupling with phenols or other aromatic amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

4-(5-ethyl-2H-tetrazol-2-yl)aniline serves as an important building block in synthetic chemistry. It is utilized in the synthesis of:

- Pharmaceuticals : Its ability to form hydrogen bonds and interact with biological targets makes it a candidate for drug development, particularly in creating compounds with antimicrobial and anticancer properties.

- Agrochemicals : The compound can be modified to produce herbicides and pesticides, leveraging its chemical stability and reactivity.

- Metal-organic frameworks (MOFs) : The coordination properties of the tetrazole group allow for the development of MOFs, which have applications in gas storage and separation technologies.

Biological Applications

Research has indicated that this compound exhibits several biological activities that are under investigation:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Activity : Its interaction with specific cellular targets suggests potential use in cancer therapy. Studies are exploring its efficacy against various cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are implicated.

Industrial Applications

In the industrial sector, this compound is used in:

- Dyes and Pigments : The compound's chemical properties make it suitable for producing various dyes and pigments used in textiles and coatings.

- Specialty Chemicals : Its stability under different conditions allows it to be used in the formulation of specialty chemicals that require specific performance characteristics.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines. The research focused on the compound's mechanism of action, revealing its ability to induce apoptosis through specific signaling pathways. This study highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Research exploring the enzyme inhibition capabilities of this compound found that it effectively inhibited certain kinases involved in inflammatory responses. This suggests its potential application in treating inflammatory diseases by modulating enzyme activity .

Mechanism of Action

The mechanism of action of 4-(5-ethyl-2H-tetrazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and exert its effects. The aniline moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(5-ethyl-2H-tetrazol-2-yl)aniline are best understood through comparison with analogous tetrazole- and heterocycle-containing aniline derivatives. Key differences in substituents, reactivity, and biological activities are outlined below:

Table 1: Comparative Analysis of Tetrazole- and Heterocycle-Modified Aniline Derivatives

*Calculated molecular weight based on formula C₉H₁₁N₅.

Structural and Functional Insights

Substituent Effects: Ethyl vs. Chloro vs. Ethyl (Tetrazole): The electron-withdrawing chloro group in 5-chloro-2-(1H-tetrazol-5-yl)aniline may improve binding to electrophilic enzyme pockets, whereas the ethyl group offers steric bulk for hydrophobic interactions .

Reactivity: The target compound undergoes photochemical ring contraction to form triazoles, albeit in modest yields (23%), due to carbocation instability in nitrile imine intermediates. This contrasts with aryl-substituted tetrazoles, where yields exceed 70% under similar conditions . Light sensitivity is notable in methylthio-oxadiazole derivatives, requiring protective measures during synthesis .

Pharmacological Potential: Tetrazole-benzoxazole hybrids (e.g., Ethyl-2-(5-benzoxazol-2-yl)-1H-tetrazol-1-yl)acetate) exhibit dual heterocyclic pharmacophores, broadening therapeutic scope (e.g., antimicrobial, antitumor) . Thiophene-oxadiazole derivatives are explored for optoelectronic applications due to extended conjugation .

Ethyl-tetrazole derivatives may require optimized purification protocols due to moderate solubility in aqueous media.

Biological Activity

4-(5-ethyl-2H-tetrazol-2-yl)aniline is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique tetrazole ring, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article compiles relevant research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an aniline moiety linked to a 5-ethyl-substituted tetrazole ring, which contributes to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Research by Stewart et al. (2015) highlights the use of UV irradiation to facilitate the formation of triazole derivatives from tetrazoles, indicating that similar methodologies could be applied for synthesizing this compound . The synthesis routes often yield moderate to high purity and yield, making it suitable for further biological evaluations.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of tetrazole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Although specific data on this compound is limited, its structural analogs show promising antibacterial activity .

Anticancer Activity

The potential anticancer properties of tetrazole derivatives have been explored extensively. Research indicates that compounds containing tetrazole rings can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation . While direct studies on this compound are scarce, its structural characteristics suggest it may exhibit similar effects.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole-containing compounds has also been noted. These compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The presence of the ethyl group in this compound may enhance its interaction with these biological targets.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

1. Enzyme Inhibition:

Tetrazole derivatives are known to inhibit enzymes such as acetylcholinesterase and COX enzymes, leading to reduced inflammation and improved neurological function.

2. Modulation of Signaling Pathways:

These compounds may influence pathways related to apoptosis and cell survival, contributing to their anticancer effects.

Case Studies

- Antibacterial Screening:

In vitro studies have shown that similar tetrazole derivatives effectively inhibit bacterial growth at concentrations ranging from 50 to 200 μg/mL against Bacillus cereus and Pseudomonas aeruginosa .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Tetrazole A | E. coli | 100 |

| Tetrazole B | S. aureus | 150 |

| 4-(5-Ethyl-Tetrazole Aniline | TBD | TBD |

Q & A

Q. What synthetic routes are effective for producing 4-(5-ethyl-2H-tetrazol-2-yl)aniline, and how can reaction parameters be optimized?

The compound is typically synthesized via photochemical irradiation of tetrazole derivatives. For example, irradiating this compound under UV light yields N2-aryl triazoles, though yields are modest (~23%). Key parameters include solvent choice (polar aprotic solvents like DMF), reaction time, and light intensity. Masking the aniline group with acetamide does not improve yields due to destabilization of the nitrile imine intermediate . Alternative routes involve cyclization of nitroaniline precursors with sodium azide, requiring elevated temperatures (~100–120°C) and catalysts like ammonium chloride . Optimization strategies include monitoring reaction progress via TLC and purifying via column chromatography using silica gel.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Spectroscopy : Use -NMR to confirm the ethyl group (δ ~1.3 ppm, triplet) and tetrazole protons (δ ~8.5–9.5 ppm). IR spectroscopy identifies N-H stretches (~3350 cm) and tetrazole ring vibrations (~1450 cm).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. SHELXL handles small-molecule refinement efficiently, while ORTEP-3 provides graphical interfaces for bond-length/angle analysis . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing N2-aryl triazoles from tetrazole derivatives be mitigated?

Regioselectivity in photochemical reactions is influenced by substituent stability. For this compound, the ethyl group stabilizes the tetrazole ring but may lead to carbocation instability in intermediates. Strategies include:

- Using electron-withdrawing groups on the aryl ring to stabilize nitrile imine intermediates.

- Avoiding bulky substituents that hinder cyclization.

- Screening alternative catalysts (e.g., Lewis acids) to direct regioselectivity. Evidence shows that C-aryl systems outperform C-alkyl analogs in yield due to better intermediate stability .

Q. What computational methods predict the compound’s reactivity in solvent systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the tetrazole ring’s electron-deficient nature can be modeled to assess reactivity with amines or halides.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, methanol) to study aggregation or degradation pathways. Parameters like diffusion coefficients and radial distribution functions help identify solvent interactions .

Q. How does the compound’s electronic structure influence its biological activity?

The tetrazole moiety’s aromaticity and hydrogen-bonding capacity make it a bioisostere for carboxylic acids. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2. Experimental validation via enzyme inhibition assays (IC) is critical. For example, similar tetrazole derivatives show antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies .

Methodological Challenges & Data Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for photochemical routes?

Contradictory yields (e.g., 23% vs. higher values in other tetrazole systems) may arise from differences in light sources or solvent purity. Reproduce experiments using calibrated UV lamps (e.g., 254 nm) and rigorously dried solvents. Cross-validate with HPLC-MS to quantify byproducts and optimize reaction quenching .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound is limited, analogous aniline derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in amber bottles at –20°C to prevent photodegradation. Monitor for decomposition via periodic NMR analysis .

Applications in Drug Discovery

Q. Can this compound serve as a precursor for kinase inhibitors or antimicrobial agents?

Yes. The tetrazole ring enhances metabolic stability and bioavailability. For kinase inhibitors, functionalize the aniline group with sulfonamide or urea moieties. For antimicrobial activity, conjugate with fluoroquinolone scaffolds. Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Salt Formation : React with HCl to form a hydrochloride salt.

- Prodrug Design : Introduce phosphate or acetyl groups hydrolyzable in physiological conditions.

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance aqueous dispersion .

Environmental & Stability Considerations

Q. How does pH affect the compound’s stability in environmental matrices?

Under acidic conditions (pH < 4), the tetrazole ring may protonate, increasing water solubility. At neutral pH, hydrolysis to aniline derivatives is possible. Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.